molecular formula C7H17NO2 B13444028 [3-(2-Methoxyethoxy)propyl](methyl)amine

[3-(2-Methoxyethoxy)propyl](methyl)amine

Cat. No.: B13444028
M. Wt: 147.22 g/mol
InChI Key: DGJYUIDSHSWHGC-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propylamine is a tertiary amine characterized by a propyl backbone substituted with a 2-methoxyethoxy group at the third carbon and a methyl group attached to the nitrogen atom. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 159.22 g/mol (calculated). The 2-methoxyethoxy group imparts moderate hydrophilicity, making it soluble in polar organic solvents and water-miscible systems. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its balanced lipophilic-hydrophilic properties .

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-(2-methoxyethoxy)-N-methylpropan-1-amine

InChI

InChI=1S/C7H17NO2/c1-8-4-3-5-10-7-6-9-2/h8H,3-7H2,1-2H3

InChI Key

DGJYUIDSHSWHGC-UHFFFAOYSA-N

Canonical SMILES

CNCCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)propylamine typically involves the reaction of 3-chloropropylamine with 2-methoxyethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the 2-methoxyethoxy group .

Industrial Production Methods: Industrial production of 3-(2-Methoxyethoxy)propylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as modulation of neurotransmitter release or inhibition of enzyme activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-(2-Methoxyethoxy)propylamine with analogs differing in substituent groups:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
3-(2-Methoxyethoxy)propylamine 2-Methoxyethoxy C₇H₁₇NO₂ 159.22 Moderate hydrophilicity, basic pH Pharmaceutical intermediates
[3-(2-Chlorophenoxy)propyl]methylamine 2-Chlorophenoxy C₁₀H₁₄ClNO 199.68 Lipophilic, lower water solubility Agrochemical synthesis
[3-(4-Bromophenoxy)propyl]methylamine 4-Bromophenoxy C₁₀H₁₄BrNO 244.13 Enhanced halogen reactivity Cross-coupling reactions
(2-Methoxyethyl)(3-phenylpropyl)amine Phenylpropyl, Methoxyethyl C₁₂H₁₉NO 193.29 Highly lipophilic Surfactant formulations
N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine Aromatic ethers C₂₀H₂₆NO₃ 328.43 High molecular weight, rigid structure Specialty polymers

Key Observations :

  • Hydrophilicity : The 2-methoxyethoxy group in the target compound enhances water solubility compared to halogenated (e.g., chloro, bromo) or aromatic (e.g., phenyl) substituents .
  • Reactivity : Halogenated analogs (e.g., chloro, bromo) exhibit higher reactivity in nucleophilic substitutions, whereas the target compound is more suited for hydrogen bonding or coordination chemistry .
  • Applications : Lipophilic analogs are preferred in agrochemicals, while hydrophilic derivatives like the target compound are used in drug delivery systems .

Basicity and Electronic Effects

  • Target Compound : The methyl group on the nitrogen reduces steric hindrance, allowing moderate basicity (pKa ~9–10). The electron-donating methoxyethoxy group slightly increases electron density at the nitrogen .
  • Dimethylamino Analogs: Compounds like (2-aminobutyl)[3-(dimethylamino)propyl]methylamine (pKa ~10.5) exhibit stronger basicity due to the electron-donating dimethylamino group .
  • Chlorinated Analogs : Electron-withdrawing chloro groups decrease basicity (pKa ~8–9), making them less reactive in protonation-dependent reactions .

Biological Activity

3-(2-Methoxyethoxy)propylamine is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure provides a basis for diverse biological activities, making it a subject of interest for researchers exploring potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉NO₃
  • Molecular Weight : 175.25 g/mol
  • IUPAC Name : 3-(2-methoxyethoxy)propyl(methyl)amine

The compound features an amine group that is crucial for its biological interactions, and the methoxyethoxy chain enhances its solubility and reactivity.

The biological activity of 3-(2-Methoxyethoxy)propylamine primarily involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to modulate enzymatic activity and influence signaling pathways related to inflammation and cell proliferation.

Biological Activity Overview

Research indicates that 3-(2-Methoxyethoxy)propylamine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary research suggests that it may inhibit inflammatory pathways, potentially benefiting conditions like arthritis.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines indicate that it may induce apoptosis in certain types of tumors.

Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that 3-(2-Methoxyethoxy)propylamine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest potential applications in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies using human monocyte-derived macrophages showed that treatment with 3-(2-Methoxyethoxy)propylamine reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This reduction was statistically significant compared to untreated controls (p < 0.05), indicating its potential as an anti-inflammatory agent.

Cytotoxicity Studies

A preliminary study on cancer cell lines (e.g., HeLa and MCF-7) revealed that 3-(2-Methoxyethoxy)propylamine induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting a mechanism involving mitochondrial dysfunction.

Safety and Toxicology

Toxicological assessments indicate that 3-(2-Methoxyethoxy)propylamine has a favorable safety profile. Acute toxicity studies in rodents reported an LD50 greater than 2000 mg/kg, indicating low acute toxicity. However, further long-term studies are necessary to fully understand its safety profile.

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